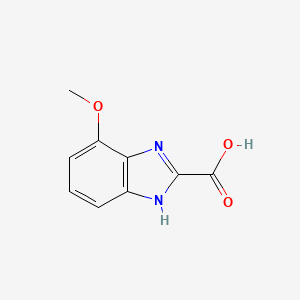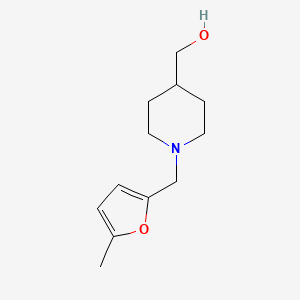
4-chloro-N,N-dimethyl-2-sulfamoylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide is a chemical compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.71 g/mol . This compound is characterized by the presence of a chloro group, dimethylamino group, and a sulfamoyl group attached to a benzamide core. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide typically involves the reaction of 4-chlorobenzoic acid with dimethylamine and sulfamoyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
化学反应分析
Types of Reactions: 4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学研究应用
4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-chloro-N,N-dimethyl-2-sulfamoylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .
相似化合物的比较
- 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide
- N,N-Dimethyl-4-sulfamoylbenzamide
- 4-Chloro-N-(3-sulfamoylphenyl)benzamide
Comparison: 4-Chloro-N,N-dimethyl-2-sulfamoylbenzamide is unique due to the position of the chloro and sulfamoyl groups on the benzamide core. This specific arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chloro group can influence the compound’s reactivity and interaction with biological targets, making it more effective in certain applications .
属性
分子式 |
C9H11ClN2O3S |
|---|---|
分子量 |
262.71 g/mol |
IUPAC 名称 |
4-chloro-N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C9H11ClN2O3S/c1-12(2)9(13)7-4-3-6(10)5-8(7)16(11,14)15/h3-5H,1-2H3,(H2,11,14,15) |
InChI 键 |
ICVCGPWZXOIDJT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


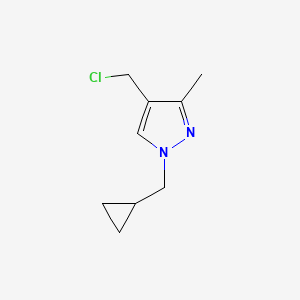
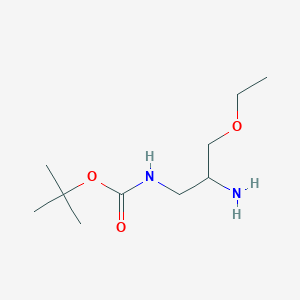
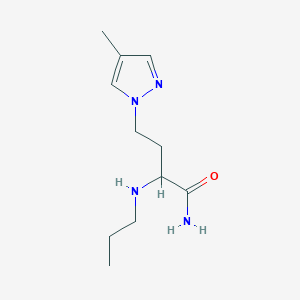
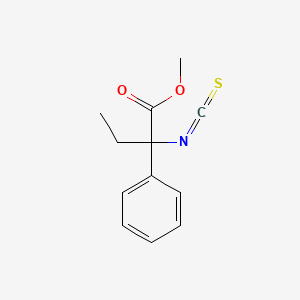
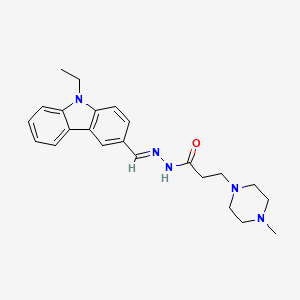


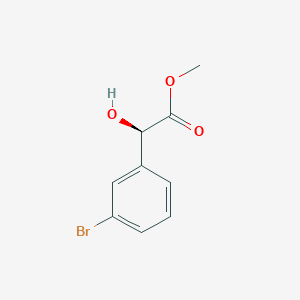
![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
